molecular formula C12H22N2O2 B2984551 3-Allyl-3-amino-1-boc-pyrrolidine CAS No. 1440960-50-8

3-Allyl-3-amino-1-boc-pyrrolidine

Cat. No.: B2984551
CAS No.: 1440960-50-8
M. Wt: 226.32
InChI Key: NIJUVWOOJQTXTQ-UHFFFAOYSA-N
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Description

3-Allyl-3-amino-1-boc-pyrrolidine is a versatile organic compound characterized by its pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. This compound is notable for its applications in various fields of chemistry, biology, medicine, and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-3-amino-1-boc-pyrrolidine typically involves the following steps:

  • Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of Allyl Group: The allyl group is introduced through allylation reactions, often using allyl halides or allyl acetates.

  • Boc Protection: The amino group is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-3-amino-1-boc-pyrrolidine undergoes various chemical reactions, including:

  • Oxidation: The allyl group can be oxidized to form allylic alcohols or ketones.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Allylic alcohols, allylic ketones.

  • Reduction: Primary amines.

  • Substitution: Substituted pyrrolidines.

Scientific Research Applications

3-Allyl-3-amino-1-boc-pyrrolidine is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-Allyl-3-amino-1-boc-pyrrolidine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 1-Boc-3-aminopyrrolidine, 3-(Boc-amino)pyrrolidine, 1-Boc-3-(aminomethyl)pyrrolidine.

  • Uniqueness: The presence of the allyl group in this compound provides additional reactivity and versatility compared to other pyrrolidine derivatives.

Properties

IUPAC Name

tert-butyl 3-amino-3-prop-2-enylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-5-6-12(13)7-8-14(9-12)10(15)16-11(2,3)4/h5H,1,6-9,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJUVWOOJQTXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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